molecular formula C20H15Cl2N3O3 B2403614 N'-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105243-51-3

N'-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B2403614
CAS RN: 1105243-51-3
M. Wt: 416.26
InChI Key: SBIHNVVSSRZNBL-UHFFFAOYSA-N
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Description

N-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, also known as BNPP, is a chemical compound with potential applications in scientific research. It belongs to the class of dihydropyridines, which are widely used in medicinal chemistry. BNPP has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Structural and Physical Properties

A study investigated the structural forms of aroylhydrazones derived from nicotinic acid hydrazide, including compounds similar to the one of interest, in both solid state and solution. It was found that these compounds exhibit different tautomeric forms and intermolecular hydrogen bonding, which can influence their physical and chemical properties (Galić et al., 2013).

Catalytic and Magnetic Properties

Another research focused on Cu(II) complexes of N-rich aroylhydrazone, demonstrating their magnetic properties and catalytic activity towards the microwave-assisted oxidation of xylenes. This highlights the potential of such compounds in catalysis and material science (Sutradhar et al., 2019).

Biological Activities

A variety of studies have synthesized and evaluated the biological activity of derivatives and complexes related to N'-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, including antibacterial, antifungal, and antioxidant activities. These studies demonstrate the potential pharmaceutical and therapeutic applications of these compounds (Ghorbani‐Vaghei et al., 2016; Elgemeie et al., 2017).

Molecular Docking and Computational Studies

Several compounds have been subjected to molecular docking screenings and density functional theory (DFT) calculations to predict their binding energies and interactions with biological targets. These computational studies provide insights into the molecular basis of the biological activities of these compounds and guide the design of more effective drugs (Flefel et al., 2018).

properties

IUPAC Name

N'-benzoyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O3/c21-16-9-8-13(11-17(16)22)12-25-10-4-7-15(20(25)28)19(27)24-23-18(26)14-5-2-1-3-6-14/h1-11H,12H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIHNVVSSRZNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-benzoyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

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